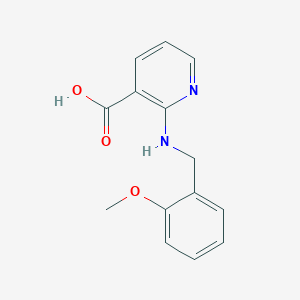
3-(4-Methoxyphenyl)-2'-methylpropiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various steps and techniques. For instance, the synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one was reported in a study .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, Ethyl 3-hydroxy-3- (4-methoxyphenyl)propanoate is a useful research compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. These analyses often involve the study of optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .
Applications De Recherche Scientifique
Catalytic Arylation Reactions
3-(4-Methoxyphenyl)-2'-methylpropiophenone and related compounds have been studied for their potential in catalytic arylation reactions. A notable reaction involves the palladium-catalyzed arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process results in unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are essential in organic synthesis for constructing complex molecules with high precision (H. Wakui, et al., 2004).
Synthesis of Oxygen-functionalized Aromatic Compounds
Research has demonstrated the utility of 3-(4-Methoxyphenyl)-2'-methylpropiophenone derivatives in the synthesis of oxygen-functionalized aromatic compounds. A study outlined a new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the compound's role in generating precursors for multisubstituted phenols. This type of research highlights the compound's versatility in synthesizing heterocyclic compounds and functionalized aromatic structures, crucial in pharmaceutical and material sciences (Satoshi Nakamura, et al., 2003).
Synthesis of Steroid Compounds
In the realm of steroid chemistry, 3-(4-Methoxyphenyl)-2'-methylpropiophenone has been utilized as a precursor in the synthesis of complex steroid compounds. A study described the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione in the presence of alkali, leading to the formation of bicyclic triketone. Such synthetic pathways contribute to the development of novel steroid analogs and provide insights into the structural modification of steroid molecules (I. N. Nazarov, S. I. Zavyalov, 1956).
Polymer Chemistry Applications
The compound has also found applications in polymer chemistry, particularly in the synthesis of novel copolymers. A study reported the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, derivatives of 3-(4-Methoxyphenyl)-2'-methylpropiophenone, and their copolymerization with styrene. This research opens new avenues in the design and development of functional materials with tailored properties for various industrial applications (Paige M. Whelpley, et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-8,10-11H,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSLSFJQKMKOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644257 | |
| Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2'-methylpropiophenone | |
CAS RN |
898775-46-7 | |
| Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





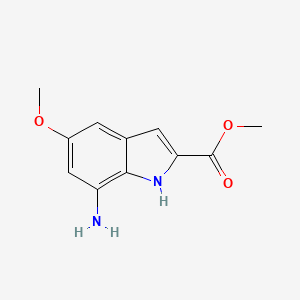
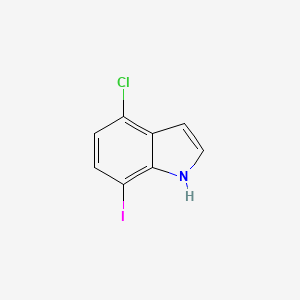


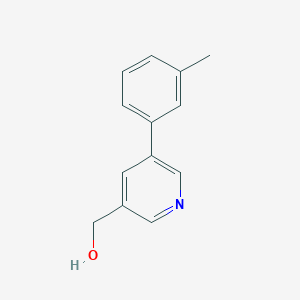

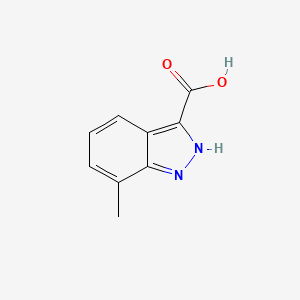
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)
![[(Propan-2-yl)oxy]cyclododecane](/img/structure/B1629641.png)


